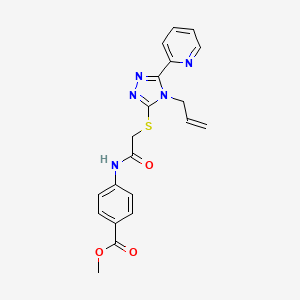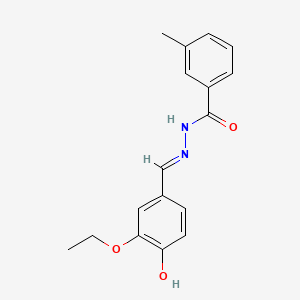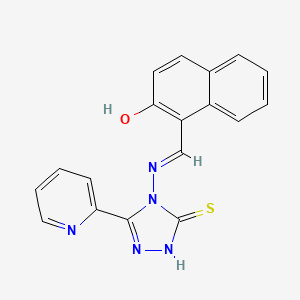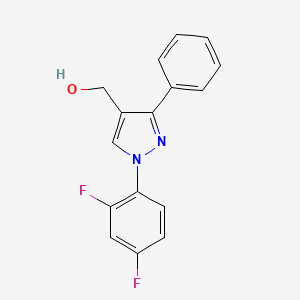![molecular formula C17H17N5O2 B12021723 3-(1H-benzotriazol-1-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]propanehydrazide CAS No. 478675-41-1](/img/structure/B12021723.png)
3-(1H-benzotriazol-1-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-benzotriazol-1-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]propanehydrazide is a complex organic compound that features a benzotriazole moiety linked to a hydrazide group through a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzotriazol-1-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]propanehydrazide typically involves a multi-step process:
Formation of the Benzotriazole Moiety: The benzotriazole ring is synthesized through the cyclization of o-phenylenediamine with sodium nitrite in acidic conditions.
Attachment of the Propyl Chain: The benzotriazole is then alkylated with a propyl halide under basic conditions to form 3-(1H-benzotriazol-1-yl)propane.
Formation of the Hydrazide Group: The propylated benzotriazole is reacted with hydrazine hydrate to introduce the hydrazide functionality.
Condensation Reaction: Finally, the hydrazide is condensed with 3-methoxybenzaldehyde under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-benzotriazol-1-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of azides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzotriazoles.
Aplicaciones Científicas De Investigación
3-(1H-benzotriazol-1-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]propanehydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-(1H-benzotriazol-1-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]propanehydrazide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1H-1,3-benzodiazol-1-yl)benzoic acid
- 1H-Benzotriazole
- 3-(1H-1,2,3-Benzotriazol-1-yl)propanenitrile
Uniqueness
3-(1H-benzotriazol-1-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzotriazole moiety provides stability, while the hydrazide and methoxyphenyl groups offer versatility in chemical modifications and biological interactions.
Propiedades
Número CAS |
478675-41-1 |
|---|---|
Fórmula molecular |
C17H17N5O2 |
Peso molecular |
323.35 g/mol |
Nombre IUPAC |
3-(benzotriazol-1-yl)-N-[(E)-(3-methoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C17H17N5O2/c1-24-14-6-4-5-13(11-14)12-18-20-17(23)9-10-22-16-8-3-2-7-15(16)19-21-22/h2-8,11-12H,9-10H2,1H3,(H,20,23)/b18-12+ |
Clave InChI |
YKQMXHZRBRBMMG-LDADJPATSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3N=N2 |
SMILES canónico |
COC1=CC=CC(=C1)C=NNC(=O)CCN2C3=CC=CC=C3N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(biphenyl-2-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12021652.png)

![2-{[4-Allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12021675.png)
![2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B12021677.png)
![4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12021680.png)


![N-(3-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12021708.png)



![7-(2-fluorophenyl)-6-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12021733.png)
